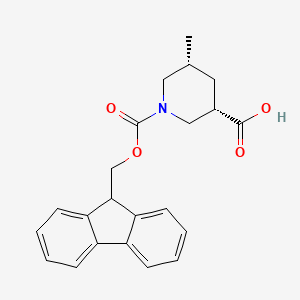

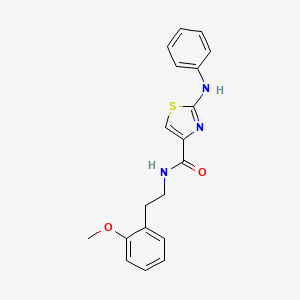

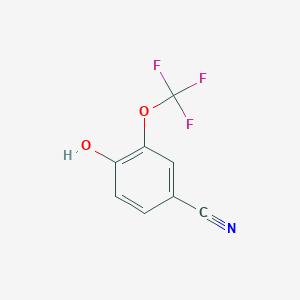

![molecular formula C23H19N5 B2688572 N-苄基-3-(间甲苯基)-[1,2,3]三唑并[1,5-a]喹唑啉-5-胺 CAS No. 902483-51-6](/img/structure/B2688572.png)

N-苄基-3-(间甲苯基)-[1,2,3]三唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

Triazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .Molecular Structure Analysis

The molecular structure of triazoles involves two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .Chemical Reactions Analysis

Triazoles and their derivatives can undergo various chemical reactions. For instance, these triazo-fused products were readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .科学研究应用

Drug Discovery

1,2,3-Triazoles serve as privileged structural motifs in drug discovery due to their diverse biological activities. The compound’s aromatic character, high chemical stability, and hydrogen bonding ability make it an attractive scaffold for designing novel drugs. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market, including anticonvulsants, antibiotics, and anticancer drugs .

Organic Synthesis

Researchers utilize 1,2,3-triazoles as building blocks in organic synthesis. Their versatility allows for the construction of complex molecules through various synthetic methodologies. Notably, the popular “click chemistry” approach has been employed for efficient triazole synthesis .

Polymer Chemistry

1,2,3-Triazoles find applications in polymer science. Researchers incorporate them into polymer backbones to enhance material properties, such as mechanical strength, thermal stability, and solubility. These modified polymers have potential uses in drug delivery systems and tissue engineering .

Supramolecular Chemistry

Supramolecular assemblies based on 1,2,3-triazoles exhibit intriguing host-guest interactions. Researchers design functional materials, such as sensors, catalysts, and molecular switches, by exploiting the unique properties of these assemblies .

Bioconjugation

The compound’s bioorthogonal reactivity makes it valuable for bioconjugation. Researchers use 1,2,3-triazoles to link biomolecules (e.g., proteins, peptides, and nucleic acids) with precision. These bioconjugates play a crucial role in diagnostics, imaging, and targeted drug delivery .

Fluorescent Imaging

1,2,3-Triazoles can be functionalized with fluorescent tags, enabling cellular imaging and tracking. Their stability and compatibility with biological systems make them excellent candidates for visualizing specific cellular processes .

未来方向

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure could lead to compounds with expanded antimicrobial action .

属性

IUPAC Name |

N-benzyl-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5/c1-16-8-7-11-18(14-16)21-23-25-22(24-15-17-9-3-2-4-10-17)19-12-5-6-13-20(19)28(23)27-26-21/h2-14H,15H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWGVJXWYZHFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

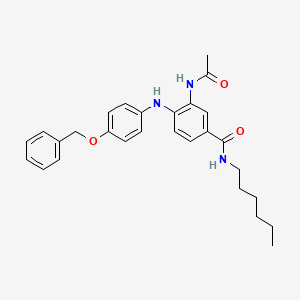

![4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688492.png)

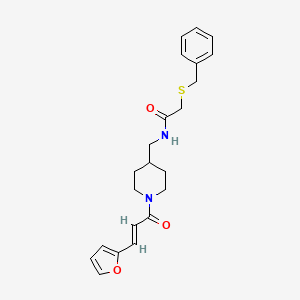

![[1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2688496.png)

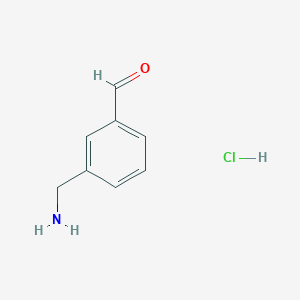

![N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2688499.png)

![1-[1-(2,4-Difluorophenyl)propyl]piperazine](/img/structure/B2688507.png)

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2688510.png)